molecular formula C9H9N B155927 7-Methylindolizine CAS No. 1761-12-2

7-Methylindolizine

Cat. No. B155927
CAS RN: 1761-12-2
M. Wt: 131.17 g/mol
InChI Key: PWPFETRIYNRQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylindolizine is a chemical compound that belongs to the class of indolizine alkaloids. It is a naturally occurring compound that has been found in various plants, including the tobacco plant. In recent years, there has been a growing interest in 7-Methylindolizine due to its potential applications in scientific research.

Scientific Research Applications

7-Methylindolizine has been found to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 7-Methylindolizine has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, 7-Methylindolizine has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases.

Mechanism Of Action

The mechanism of action of 7-Methylindolizine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 7-Methylindolizine has been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

In addition to its potential applications in cancer research, 7-Methylindolizine has been found to have a variety of biochemical and physiological effects. Studies have shown that it has anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases. Additionally, 7-Methylindolizine has been found to have a neuroprotective effect, which could make it useful in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-Methylindolizine in lab experiments is that it is a naturally occurring compound, which means that it is relatively easy to obtain. Additionally, it has been found to have low toxicity, which makes it safe to use in lab experiments. However, one of the limitations of using 7-Methylindolizine is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 7-Methylindolizine. One area of research is the development of new cancer therapies that are based on the compound. Another area of research is the exploration of its potential applications in the treatment of other diseases, such as neurological disorders. Additionally, there is a need for further research into the mechanism of action of 7-Methylindolizine, which could lead to the development of more targeted therapies.

Synthesis Methods

The synthesis of 7-Methylindolizine can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine. This imine is then reduced to form the indolizine ring system. Another method involves the use of a palladium-catalyzed cyclization reaction, which has been shown to be more efficient than the Pictet-Spengler reaction.

properties

CAS RN

1761-12-2

Product Name

7-Methylindolizine

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

7-methylindolizine

InChI

InChI=1S/C9H9N/c1-8-4-6-10-5-2-3-9(10)7-8/h2-7H,1H3

InChI Key

PWPFETRIYNRQCU-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CN2C=C1

Canonical SMILES

CC1=CC2=CC=CN2C=C1

Origin of Product

United States

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